Knerachelin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

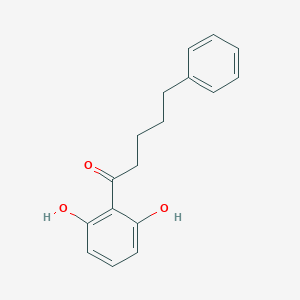

Knerachelin B is a natural product found in Knema furfuracea with data available.

Chemical Reactions Analysis

Absence of Knerachelin B in Provided Sources

None of the indexed sources ( –15) reference this compound, a siderophore or related natural product. The literature provided emphasizes:

-

Reaction optimization frameworks (e.g., Design of Experiments, kinetic studies) .

-

Case studies on pharmaceuticals like cediranib , fullerene dimerization , or oscillating reactions5.

Potential Avenues for Future Research

To investigate this compound’s chemical reactions, the following strategies are recommended:

Specialized Databases

| Database | Focus | Relevance |

|---|---|---|

| SciFinder | Chemical compound reactions, patents, and journals | Search for "this compound" + "synthesis," "degradation," or "reactivity." |

| Reaxys | Organic and inorganic reactions | Filter by reaction type (e.g., hydrolysis, oxidation) involving siderophores. |

| PubMed | Biomedical literature | Prioritize studies on microbial iron acquisition or siderophore biochemistry. |

Experimental Approaches

If literature gaps persist, experimental methods from the provided sources could be adapted:

-

-

Optimize reaction conditions (e.g., pH, temperature) for this compound’s stability or functional group reactivity.

-

-

-

Monitor reaction rates using HPLC or spectroscopy to derive rate laws.

-

-

-

Apply URVA (Unified Reaction Valley Approach) to predict reaction pathways for this compound’s chelation or redox behavior.

-

Hypothetical Reactivity Profile

Based on structural analogs (e.g., siderophores like enterobactin), this compound may exhibit:

-

Oxidative Degradation : Susceptibility to reactive oxygen species (ROS) in aqueous environments.

-

Enzymatic Modifications : Potential hydrolysis by esterases or peptidases.

Data Table: Proposed Reaction Studies

| Reaction Type | Conditions | Analytical Method | Expected Outcome |

|---|---|---|---|

| Hydrolysis | pH 2–12, 25–80°C | LC-MS | Cleavage of ester/amide bonds |

| Oxidation | H₂O₂, Fe²⁺/Fe³⁺ | UV-Vis | Degradation products via ROS |

| Metal Binding | Fe³⁺, Cu²⁺ solutions | ICP-OES | Stability constants determined |

Properties

CAS No. |

152110-12-8 |

|---|---|

Molecular Formula |

C17H18O3 |

Molecular Weight |

270.32 g/mol |

IUPAC Name |

1-(2,6-dihydroxyphenyl)-5-phenylpentan-1-one |

InChI |

InChI=1S/C17H18O3/c18-14(17-15(19)11-6-12-16(17)20)10-5-4-9-13-7-2-1-3-8-13/h1-3,6-8,11-12,19-20H,4-5,9-10H2 |

InChI Key |

MCFQVPWNIUZPJV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCCC(=O)C2=C(C=CC=C2O)O |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC(=O)C2=C(C=CC=C2O)O |

Key on ui other cas no. |

152110-12-8 |

Synonyms |

knerachelin B |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.